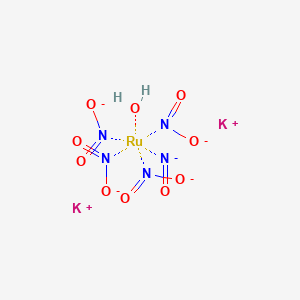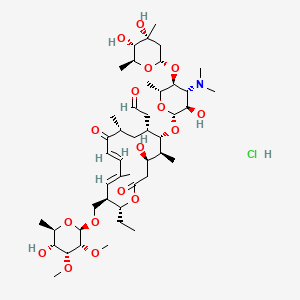
1-CHLOROOCTANE-D17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorooctane-D17, also known as n-Octyl Chloride-D17, is a deuterium-labeled compound. It is a stable isotope of 1-Chlorooctane, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and environmental sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chlorooctane-D17 is synthesized by the deuteration of 1-Chlorooctane. The process involves the replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure high purity and yield. The use of deuterated solvents and catalysts is common in these industrial methods .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chlorooctane-D17 undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the chlorine atom with other functional groups.
Reduction Reactions: Can be reduced to form deuterated octane.
Oxidation Reactions: Undergoes oxidation to form deuterated octanoic acid
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone is a typical reagent for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Oxidation: Potassium permanganate (KMnO4) is a common oxidizing agent
Major Products:
Substitution: Deuterated octyl iodide.
Reduction: Deuterated octane.
Oxidation: Deuterated octanoic acid
Wissenschaftliche Forschungsanwendungen
1-Chlorooctane-D17 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Employed in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-Chlorooctane-D17 involves its incorporation into molecules as a deuterium-labeled analog. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems. The deuterium atoms provide stability and can alter the metabolic and pharmacokinetic profiles of the molecules they are incorporated into .
Vergleich Mit ähnlichen Verbindungen
1-Chlorooctane-D17 is unique due to its deuterium labeling. Similar compounds include:
1-Chlorooctane: The non-deuterated analog.
1-Bromooctane-D17: Another deuterium-labeled compound with a bromine atom instead of chlorine.
1-Iodooctane-D17: Deuterium-labeled compound with an iodine atom .
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms.
Eigenschaften
CAS-Nummer |
1219803-93-6 |
|---|---|
Molekularformel |
C8ClD17 |
Molekulargewicht |
165.7783302 |
Synonyme |
1-CHLOROOCTANE-D17 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

